molecular formula C9H13ClN2O3 B2767118 2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride CAS No. 2253632-66-3

2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride

Cat. No.: B2767118
CAS No.: 2253632-66-3
M. Wt: 232.66
InChI Key: AKODCPLGSODXKC-UHFFFAOYSA-N
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Description

2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H12N2O3·HCl It is a derivative of oxazole and piperidine, which are both important heterocyclic compounds in organic chemistry

Scientific Research Applications

2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride typically involves the reaction of piperidine derivatives with oxazole carboxylic acids. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the piperidine or oxazole rings .

Mechanism of Action

The mechanism of action of 2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid;hydrochloride: A similar compound with a different position of the carboxylic acid group.

    Indole derivatives: Compounds with similar heterocyclic structures and potential biological activities.

    Isoxazole derivatives: Compounds with a similar oxazole ring but different substituents .

Uniqueness

2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride is unique due to its specific combination of piperidine and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .

Properties

IUPAC Name

2-piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKODCPLGSODXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253632-66-3
Record name 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid hydrochloride
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